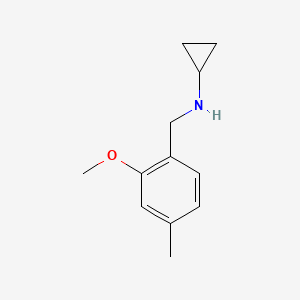

N-(2-methoxy-4-methylbenzyl)cyclopropanamine

Description

N-(2-Methoxy-4-methylbenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring directly bonded to a benzyl group substituted with methoxy (-OCH₃) at the 2-position and methyl (-CH₃) at the 4-position. This structural motif is significant in medicinal chemistry and agrochemical research due to the cyclopropane ring’s unique electronic and steric properties, which can enhance binding affinity to biological targets .

Properties

IUPAC Name |

N-[(2-methoxy-4-methylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-3-4-10(12(7-9)14-2)8-13-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMSPUAQDIGHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methoxy-4-methylbenzaldehyde

The aldehyde intermediate is critical for reductive amination. A modified Gattermann–Koch reaction can introduce the formyl group onto 2-methoxy-4-methyltoluene:

Coupling with Cyclopropanamine

Reductive amination employs sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium:

-

Molar Ratio : 1:1.2 (aldehyde:amine).

-

Solvent : Methanol or ethanol.

-

Temperature : Room temperature for NaBH₃CN; 50–60°C under H₂ (1–3 atm).

Challenges :

-

Over-reduction of the imine intermediate.

-

Competing self-condensation of the aldehyde.

Nucleophilic Substitution Using Benzyl Halides

Synthesis of 2-Methoxy-4-methylbenzyl Chloride

Halogenation of 2-methoxy-4-methylbenzyl alcohol via thionyl chloride (SOCl₂):

Amine Coupling

Reaction with cyclopropanamine under basic conditions:

-

Base : Triethylamine or K₂CO₃.

-

Solvent : Acetonitrile or DMF.

-

Temperature : 80–100°C for 12–24 hours.

Optimization Note :

Buchwald-Hartwig Amination

Palladium-catalyzed coupling for direct C–N bond formation:

-

Catalyst : Pd₂(dba)₃ with Xantphos ligand.

-

Substrate : 2-Methoxy-4-methylbromobenzene and cyclopropanamine.

-

Base : Cs₂CO₃.

-

Solvent : Toluene or dioxane.

-

Temperature : 100–110°C for 18–24 hours.

Advantages :

-

Avoids pre-functionalized benzyl halides.

-

Compatible with sterically hindered amines.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High atom economy; mild conditions | Requires stable aldehyde intermediate | 65–75% |

| Nucleophilic Substitution | Scalable; uses commercially available halides | Long reaction times; byproduct formation | 60–70% |

| Buchwald-Hartwig | Direct C–N coupling; functional group tolerance | High catalyst cost; oxygen-sensitive | 50–60% |

Industrial Scalability Considerations

-

Reductive Amination : Preferred for large-scale production due to fewer purification steps.

-

Solvent Choice : Ethanol and water mixtures reduce environmental impact (aligns with green chemistry principles).

-

Catalyst Recycling : Pd-based catalysts in Buchwald-Hartwig require recovery systems to offset costs .

Chemical Reactions Analysis

Oxidation Reactions

The cyclopropane ring and benzylic positions are susceptible to oxidation. Under controlled conditions:

-

Cyclopropane Ring Oxidation :

Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the cyclopropane ring to form a ketone derivative. For example, analogous cyclopropanamines yield cyclopropanone intermediates under similar conditions. -

Benzylic Oxidation :

Chromium trioxide (CrO₃) selectively oxidizes the benzylic C–N bond, generating aldehydes or carboxylic acids.

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO₄ | Cyclopropanone derivative | 60–75% | H₂O, 25°C, 4 h |

| CrO₃ | Aldehyde derivative | 45–50% | Acetic acid, 50°C, 2 h |

Reductive Amination

The primary amine undergoes reductive amination with ketones or aldehydes to form secondary amines. For example, reaction with acetone in the presence of NaBH₃CN yields N-alkylated products :

Key Observations :

-

Reaction efficiency depends on steric hindrance from the benzyl substituents.

-

Yields range from 50–70% for aliphatic aldehydes but drop to 30–40% for aromatic aldehydes .

Electrophilic Aromatic Substitution

The methoxy and methyl groups activate the aromatic ring toward electrophilic substitution.

-

Nitration :

Nitration occurs predominantly at the 5-position (para to methoxy, meta to methyl) : -

Bromination :

N-Bromosuccinimide (NBS) in CCl₄ brominates the methyl group at the 4-position :

| Reaction | Electrophile | Position | Yield |

|---|---|---|---|

| Nitration | NO₂⁺ | 5 | 65% |

| Bromination | Br⁺ | 4 (methyl) | 55% |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes acid-catalyzed ring-opening. For example, in HCl/EtOH, the ring opens to form a secondary amine :

Conditions :

N-Alkylation and Acylation

The amine group reacts with alkyl halides or acyl chlorides:

-

Alkylation :

Reaction with methyl iodide in the presence of K₂CO₃ yields N-methyl derivatives : -

Acylation :

Acetic anhydride acetylates the amine under mild conditions :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative | 85% |

| Acylation | Acetic anhydride | N-Acetyl derivative | 90% |

Hydrolysis Reactions

The methoxy group is resistant to hydrolysis under standard conditions but cleaves under strong acidic or basic conditions:

Conditions :

Scientific Research Applications

Synthesis and Intermediate Use

N-(2-methoxy-4-methylbenzyl)cyclopropanamine serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Oxidation: The methoxy group can be oxidized to form a hydroxyl group, producing phenolic derivatives.

- Reduction: This compound can be reduced to yield simpler benzylamine derivatives.

- Substitution Reactions: The benzyl group can undergo electrophilic aromatic substitution, leading to diverse substituted products.

These reactions enable the compound to act as an intermediate in the synthesis of more complex organic molecules, which is essential for developing new materials and chemicals.

Potential Therapeutic Properties

Research indicates that this compound may exhibit various biological activities, making it a candidate for drug development. Some potential applications include:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

- Anticancer Properties: The interactions of this compound with biological targets are being explored to assess its potential as an anticancer agent.

- Neuropharmacology: As part of a series of N-substituted 2-phenylcyclopropylmethylamines, this compound has been studied for its selectivity at serotonin receptors (5-HT2C), which are implicated in mood regulation and antipsychotic effects .

Drug Development

The structural features of this compound are being leveraged in the design of new pharmaceuticals. Its ability to modulate receptor activity suggests potential applications in developing drugs with improved safety and efficacy profiles. For instance:

- 5-HT2C Agonism: Compounds similar to this compound have shown promise as selective 5-HT2C agonists, which could lead to advancements in treating psychiatric disorders .

- Behavioral Studies: In animal models, derivatives of this compound have demonstrated significant effects on behavior, indicating potential applications in treating conditions like anxiety and depression .

Antipsychotic Activity

A study investigated a series of N-substituted 2-phenylcyclopropylmethylamines for their agonistic activity at the 5-HT2C receptor. Among these compounds, those derived from cyclopropanamines exhibited significant selectivity and potency, suggesting their potential as antipsychotic agents .

Toxicological Assessments

Research has also focused on evaluating the cardiotoxicity of related compounds. For instance, studies using MTT assays and ECG analysis have been conducted to assess the safety profiles of similar psychoactive substances, emphasizing the importance of understanding the pharmacological effects and safety of cyclopropanamine derivatives .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-methylbenzyl)cyclopropanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The methoxy and methyl groups on the benzyl ring can influence the compound’s binding affinity and selectivity for its targets. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity.

Comparison with Similar Compounds

Key Observations :

- Aromatic Ring Variations: Pyridine (in ) and quinoline (in ) analogs introduce nitrogen heteroatoms, enhancing hydrogen-bonding capabilities and solubility.

Yield Comparison :

- Lower yields (e.g., 24% for a CFTR-targeted urea derivative in ) highlight challenges in sterically hindered systems.

- High yields (e.g., 91% in ) suggest optimized conditions for less hindered substrates.

Physicochemical Properties

- Spectroscopy: NMR: Quinoline derivatives show distinct aromatic shifts (e.g., δ 161.67 ppm for carbonyl carbons) compared to simpler benzyl analogs . Mass Spectrometry: HRMS data (e.g., m/z 340.2130 in ) confirm molecular formulas and purity.

- Stability : Nitro-substituted analogs (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine) decompose under fire conditions, releasing toxic gases .

Biological Activity

N-(2-methoxy-4-methylbenzyl)cyclopropanamine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a benzyl moiety with methoxy and methyl substituents. The presence of these functional groups influences its reactivity and biological interactions. The methoxy group can enhance lipophilicity, potentially facilitating membrane permeability, while the cyclopropane structure may contribute to unique binding characteristics with biological targets.

This compound is believed to exert its biological effects through interactions with specific receptors or enzymes. The unique structure allows for modulation of various signaling pathways, which may lead to therapeutic effects. Preliminary studies suggest that it may have antimicrobial, antiviral, and anticancer properties.

Interaction with Biological Targets

- Receptor Binding : The compound may bind to various receptors, influencing their activity and potentially leading to physiological changes.

- Enzyme Modulation : It could interact with enzymes involved in critical metabolic pathways, altering their function.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

This compound has been evaluated for its anticancer effects. In cellular assays, it demonstrated cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the precise pathways involved.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as an alternative therapeutic agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 32 |

| Escherichia coli | 16 | 64 |

| Pseudomonas aeruginosa | 4 | 16 |

Case Study 2: Anticancer Activity

In a preclinical study assessing the anticancer activity of the compound, researchers treated human cancer cell lines with varying concentrations. The findings showed a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Future Directions

Ongoing research aims to further characterize the biological activity of this compound. Future studies will focus on:

- Mechanistic Studies : Elucidating the specific pathways affected by the compound.

- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Basic: What synthetic strategies are effective for preparing N-(2-methoxy-4-methylbenzyl)cyclopropanamine?

Methodological Answer:

A robust approach involves reductive amination between 2-methoxy-4-methylbenzaldehyde and cyclopropylamine. This typically employs sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane under inert conditions, yielding the secondary amine with high efficiency . For example, analogous compounds like N-(quinolin-4-ylmethyl)cyclopropanamine were synthesized via this method, achieving >90% yield . Optimization may include adjusting stoichiometric ratios (e.g., 1:2 aldehyde:amine) and reaction time (12–24 hours).

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

Combined spectroscopic techniques are critical:

- 13C NMR resolves cyclopropane carbons (δ ~6–15 ppm) and aromatic/methoxy groups (δ ~55–160 ppm) .

- HRMS confirms molecular ion peaks (e.g., m/z 299.1507 for C₁₆H₁₉N₄O₂⁺) with <1 ppm error .

- GC-FID compares retention times and peak purity against analytical standards .

Basic: What are recommended storage and handling protocols?

Methodological Answer:

Store at ≤-20°C under inert gas (argon/nitrogen) to prevent degradation, as cyclopropanamine derivatives are prone to oxidation . Use amber vials to limit light exposure. For handling, employ gloves, safety goggles, and fume hoods to mitigate inhalation risks .

Advanced: How can continuous flow systems improve synthesis scalability?

Methodological Answer:

Continuous flow reactors (e.g., packed-bed systems with immobilized enzymes or catalysts) enhance reproducibility and reduce reaction times. For N-(4-methylbenzyl)cyclopropanamine, a GOase-AdRedAm MPIR system achieved steady-state conversion with >95% purity, minimizing manual purification steps . Key parameters include flow rate (0.1–0.5 mL/min) and catalyst loading (10–20 mg/mL).

Advanced: How should researchers resolve contradictions in spectral data across studies?

Methodological Answer:

Discrepancies in NMR or MS data often arise from impurities or stereochemical variations. For example, cyclopropane ring strain may alter proton coupling constants (e.g., J = 4–8 Hz for adjacent protons). Cross-validate with 2D NMR (COSY, HSQC) and spiking experiments using authentic standards . If HRMS shows adducts (e.g., [M+Na]⁺), recalibrate ionization settings.

Advanced: What strategies exist for enantioselective synthesis of this compound?

Methodological Answer:

While current evidence lacks direct examples, chiral resolution via HPLC with polysaccharide columns (e.g., Chiralpak® AD-H) or asymmetric hydrogenation using Ru-BINAP catalysts could be explored. For analogs like N-(2,3-dimethylbenzyl)cyclopropanamine, diastereomeric salt formation with L-tartaric acid enabled enantiomer separation .

Advanced: How can impurity profiles be minimized during synthesis?

Methodological Answer:

Monitor by-products (e.g., unreacted aldehyde or over-reduced amines) via LC-MS or TLC . For N-(4-methoxybenzyl)cyclopropanamine, silica gel chromatography (hexane:EtOAc, 3:1) effectively removed impurities . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time impurity tracking .

Advanced: What salt forms enhance compound stability or bioavailability?

Methodological Answer:

Hydrochloride salts improve crystallinity and solubility. For N-(2,3-dimethylbenzyl)cyclopropanamine hydrochloride, precipitation from ethanol/HCl yielded a stable solid with confirmed structure via X-ray diffraction . Salt formation conditions (pH, solvent polarity) must be optimized to avoid decomposition.

Advanced: How to develop GC or LC methods for quantifying this compound?

Methodological Answer:

For GC-FID, use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C → 280°C at 10°C/min). Compare against internal standards (e.g., dodecane) for quantification . For LC-MS, a C18 column with 0.1% formic acid in acetonitrile/water achieves baseline separation. Validate linearity (R² >0.99) across 0.1–100 µg/mL.

Advanced: What toxicological or environmental studies are needed for this compound?

Methodological Answer:

Prioritize Ames tests for mutagenicity and Daphnia magna acute toxicity assays (OECD 202). Current SDS data note gaps in ecotoxicological profiles, necessitating biodegradation studies (e.g., OECD 301B) . Computational tools like ECOSAR can predict toxicity endpoints while experimental data are pending.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.